molecular formula C₄₅H₅₃NO₁₄ B1142030 Desmethyl Ethyldihydrocephalomannin​e CAS No. 514801-83-3

Desmethyl Ethyldihydrocephalomannin​e

Cat. No.: B1142030
CAS No.: 514801-83-3
M. Wt: 831.9
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Description

General Overview of the Taxane (B156437) Class and their Significance in Chemical Biology

Taxanes are a class of naturally occurring diterpenoids, originally discovered in plants of the Taxus genus, commonly known as yew trees. wikipedia.org These compounds are of significant interest in medicinal chemistry and chemical biology due to their potent biological activities, particularly their use as anticancer agents. nih.govclevelandclinic.org The taxane family is extensive, with over 550 identified congeners, all sharing a characteristic taxane ring structure. nih.govresearchgate.net

The primary mechanism of action for the anticancer effects of taxanes involves their interaction with microtubules, which are crucial components of the cellular cytoskeleton involved in cell division (mitosis). wikipedia.orgclevelandclinic.org Unlike other mitotic inhibitors such as the vinca (B1221190) alkaloids that prevent the assembly of microtubules, taxanes stabilize the microtubules, preventing their depolymerization. wikipedia.org This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately, cell death. clevelandclinic.org

Prominent members of the taxane class used in clinical settings include paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere). wikipedia.orgnih.gov These drugs have demonstrated efficacy against a range of cancers, including ovarian, breast, and lung cancers. nih.govclevelandclinic.org The success of these compounds has spurred extensive research into the synthesis and biological evaluation of new taxane derivatives with potentially improved properties, such as enhanced efficacy, better solubility, and the ability to overcome drug resistance. nih.gov The complex structure of taxanes, featuring numerous chiral centers, presents a significant synthetic challenge. wikipedia.org

Contextualization of Cephalomannine (B1668392) within the Broader Taxane Research Landscape

Cephalomannine is a key natural taxane analogue, often found alongside paclitaxel in the bark and foliage of Taxus species. acs.orgtandfonline.com It shares the same core taxane skeleton as paclitaxel but differs in the structure of the C-13 side chain. nih.gov This seemingly minor structural variation has significant implications for its biological activity and metabolic profile. nih.gov

Research into cephalomannine is crucial for several reasons. Firstly, it serves as a valuable starting material for the semisynthesis of other taxane derivatives. nih.gov Its natural abundance makes it an important resource for creating novel compounds with potentially superior therapeutic properties. For instance, aziditaxel, a derivative of cephalomannine, has shown a higher binding affinity to microtubules than paclitaxel, suggesting its potential to overcome drug resistance. nih.gov

Secondly, comparative studies between cephalomannine and paclitaxel provide valuable insights into the structure-activity relationships (SAR) of taxanes. nih.gov Understanding how small modifications to the side chain affect biological activity helps guide the rational design of new and more effective anticancer drugs. nih.gov For example, studies have shown that modifications at the C3' position of the taxane structure can significantly alter its metabolism. nih.gov

Furthermore, cephalomannine itself exhibits interesting biological properties. It has been shown to inhibit the proliferation of cancer cells and has been investigated for its potential to overcome drug resistance mechanisms. nih.govnih.gov

Introduction to Desmethyl Ethyldihydrocephalomannine as a Specific Taxane Derivative

Desmethyl Ethyldihydrocephalomannine is a specific derivative of cephalomannine. While detailed information specifically on "Desmethyl Ethyldihydrocephalomannine" is sparse in the readily available scientific literature, its name suggests a chemical modification of the parent compound, cephalomannine. The prefixes "desmethyl," "ethyl," and "dihydro" indicate the removal of a methyl group, the addition of an ethyl group, and the reduction of a double bond, respectively.

The study of such derivatives is a cornerstone of medicinal chemistry. The synthesis and evaluation of compounds like Desmethyl Ethyldihydrocephalomannine are driven by the quest for new therapeutic agents with improved pharmacological profiles. These modifications can influence a variety of properties, including:

Binding Affinity: Alterations to the molecular structure can enhance or decrease the compound's ability to bind to its target, in this case, microtubules.

Solubility: Taxanes are notoriously poorly soluble in water, which can complicate their formulation and administration. wikipedia.org Chemical modifications can improve their solubility.

Metabolic Stability: The way the body processes a drug affects its efficacy and duration of action. Derivatives may be designed to be more resistant to metabolic breakdown.

Overcoming Resistance: Cancer cells can develop resistance to taxanes. Novel derivatives may be able to circumvent these resistance mechanisms.

While a specific CAS number (514801-83-3) is associated with Desmethyl Ethyldihydrocephalomannine, indicating its existence and registration in chemical databases, extensive research publications detailing its synthesis, properties, and biological activity are not widely available in the public domain. chemwhat.pk The exploration of such specific derivatives often occurs within the context of proprietary drug discovery programs, with findings published at later stages of development.

Properties

CAS No.

514801-83-3

Molecular Formula

C₄₅H₅₃NO₁₄

Molecular Weight

831.9

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben

Origin of Product

United States

Isolation, Derivatization, and Synthetic Methodologies for Taxane Derivatives

Strategies for the Isolation of Parent Cephalomannine (B1668392) and Related Taxanes from Natural Sources

The extraction of cephalomannine and its structural analogs, a critical first step in the generation of semi-synthetic derivatives, is primarily accomplished through isolation from various species of yew trees (Taxus) aphios.com. While initially discovered in Cephalotaxus mannii, subsequent research has established Taxus species as the principal natural source aphios.com. The concentration of these valuable taxanes is often low, necessitating efficient and scalable extraction and purification methodologies.

A variety of solvent extraction techniques have been developed to isolate taxanes from plant biomass, including needles, bark, and twigs nih.govresearchgate.net. These methods leverage the differential solubility of taxanes in various organic solvents to separate them from other plant constituents nih.gov. Common solvents employed in these processes include ethanol, methanol, and acetone, often in aqueous mixtures google.comgoogle.com. The selection of the solvent system is a critical parameter, influencing the extraction efficiency and the profile of co-extracted impurities. For instance, using a 70% aqueous ethanol mixture allows for the solubilization of taxanes while leaving behind more lipophilic compounds like waxes and chlorophyll google.com.

Following initial extraction, the crude extract, which contains a complex mixture of taxanes and other plant metabolites, undergoes a series of purification steps. A common initial step involves decolorization, often using activated carbon or charcoal, to remove pigments google.comgoogle.com. Subsequent purification strategies predominantly rely on chromatographic techniques. Normal-phase chromatography, utilizing inexpensive silica gel as the stationary phase, is a widely used method for the separation of these semi-polar compounds google.com. However, due to the presence of numerous polar impurities in the crude extract, this method can be challenging google.com.

Reverse-phase liquid chromatography is another key technique for the isolation and purification of taxol and its analogs from crude extracts environmentaljournals.org. This method, however, can be expensive due to the cost of the column materials, making it less practical for large-scale production from sources with low taxane (B156437) concentrations google.com. To address the challenges of separating structurally similar taxanes like paclitaxel (B517696) and cephalomannine, various advanced chromatographic methods have been employed. High-speed countercurrent chromatography (HSCCC) has demonstrated effectiveness in the semi-preparative separation of these compounds researchgate.net.

Modern extraction techniques are continuously being explored to enhance the efficiency and yield of taxane isolation. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction, and pressurized liquid extraction (PLE) nih.govresearchgate.net. UAE, for example, utilizes the cavitation effect of ultrasound waves to improve the extraction of bioactive components nih.gov. Research has shown that optimizing parameters such as the liquid-to-solid ratio, ultrasonic power, and extraction time can significantly increase taxane yields mdpi.com.

Beyond plant sources, endophytic fungi associated with Taxus species have emerged as a promising alternative for the production of taxol and related taxanes koreascience.krnih.gov. Fungi such as Aspergillus niger have been shown to produce a range of taxanes, including paclitaxel, cephalomannine, and baccatin (B15129273) III nih.gov. This discovery opens up the potential for large-scale fermentation-based production, which could offer a more sustainable and controlled source of these valuable precursor molecules koreascience.kr.

Table 1: Comparison of Extraction Methods for Taxanes

Extraction MethodPrincipleAdvantagesDisadvantages
Solvent Extraction (Maceration, Soxhlet) Differential solubility of taxanes in organic solvents.Simple, widely applicable.Large solvent consumption, long extraction times, low selectivity. researchgate.net
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic cavitation to enhance solvent penetration and mass transfer. nih.govIncreased efficiency, reduced extraction time and solvent consumption. nih.govRequires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Fast, efficient, reduced solvent use.Potential for thermal degradation of compounds.
Pressurized Liquid Extraction (PLE) Employs elevated temperatures and pressures to increase extraction efficiency.High extraction yields, reduced solvent consumption. researchgate.netRequires high-pressure equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, high selectivity.High initial equipment cost.

Semi-synthetic Approaches to Desmethyl Ethyldihydrocephalomannine and Analogues

The scarcity of paclitaxel from natural sources has driven the development of semi-synthetic strategies to produce this important anti-cancer agent and its analogues. These approaches utilize more abundant, naturally occurring taxane precursors, which are then chemically modified to yield the desired final products.

Chemical Transformations of Natural Taxane Precursors for Structural Elaboration

A cornerstone of semi-synthesis is the utilization of advanced taxane precursors isolated from renewable sources like the needles and twigs of yew trees. Key precursors include 10-deacetylbaccatin III (10-DAB), baccatin III, and cephalomannine itself koreascience.kr. These molecules possess the complex tetracyclic core of paclitaxel, providing a significant head start for the synthesis.

The conversion of these precursors to paclitaxel and its analogues involves a series of chemical transformations. A critical step is the esterification of the C13 hydroxyl group of the baccatin core with a protected β-phenylisoserine side chain. This reaction, often facilitated by coupling agents, is a pivotal moment in the semi-synthetic route. Subsequent deprotection steps then yield the final product.

The semi-synthesis of paclitaxel from 10-DAB, for example, typically involves the acetylation of the C10 hydroxyl group to produce baccatin III, followed by the attachment of the side chain. The development of efficient and high-yielding methods for these transformations has been a major focus of research in the field.

Targeted Structural Modifications for Analogue Design

The semi-synthetic platform not only provides access to paclitaxel but also enables the creation of a vast array of analogues with potentially improved properties. By modifying the structure of the natural precursors or the synthetic intermediates, researchers can systematically explore the structure-activity relationships of the taxane class of molecules.

Targeted modifications can be made at various positions on the taxane skeleton. For instance, alterations to the C10 acetyl group or the C2 benzoyl group can influence the molecule's solubility and pharmacokinetic profile. Similarly, modifications to the N-acyl group of the C13 side chain have been shown to have a profound impact on the biological activity of the resulting analogues.

The synthesis of Desmethyl Ethyldihydrocephalomannine would involve specific modifications to the cephalomannine starting material. This would likely entail the selective demethylation of a methoxy group, the reduction of a double bond to a single bond (dihydro), and the introduction of an ethyl group. These transformations would require a carefully planned synthetic sequence, utilizing a range of modern organic chemistry reactions and protecting group strategies to achieve the desired structural changes with high selectivity and yield.

Total Synthesis Endeavors for Complex Taxane Skeletons and Analogues

While semi-synthesis has been instrumental in providing a sustainable supply of paclitaxel, the total synthesis of this complex molecule has been a monumental challenge in the field of organic chemistry. The intricate, highly oxygenated, and stereochemically rich structure of the taxane core has made it a formidable target for even the most skilled synthetic chemists.

The first total synthesis of paclitaxel was reported in the mid-1990s, a landmark achievement that showcased the power of modern synthetic methodology. Since then, several other research groups have reported their own unique and innovative total syntheses of paclitaxel and its analogues. These synthetic routes often involve dozens of steps and require the development of novel chemical reactions and strategies to construct the complex carbocyclic framework.

These total synthesis endeavors, while not currently a commercially viable method for producing large quantities of paclitaxel, have been invaluable for a number of reasons. They have provided a platform for the development and validation of new synthetic methods, pushed the boundaries of what is possible in chemical synthesis, and provided access to a wide range of structurally diverse taxane analogues that would be difficult or impossible to obtain through semi-synthesis. This has allowed for a more thorough exploration of the structure-activity relationships of this important class of molecules, potentially leading to the discovery of new and improved anti-cancer agents.

Advanced Structural and Mechanistic Characterization of Taxane Derivatives

Advanced Spectroscopic Techniques for Elucidating Taxane (B156437) Derivative Conformations

The precise three-dimensional arrangement of atoms in taxane derivatives is critical to their biological function. Advanced spectroscopic techniques are indispensable in determining these complex structures, providing insights into their stereochemistry, molecular conformation, and intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance Approaches for Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex natural products like taxane derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the stereochemical assignments of these molecules can be unequivocally determined. For instance, detailed analysis of the ¹H and ¹³C NMR spectra of cephalomannine (B1668392), a closely related natural taxane, has been accomplished using modern 1D and 2D NMR methods. nih.govacs.org

Nuclear Overhauser Effect (nOe) spectroscopy is particularly crucial for obtaining preliminary conformational information. nih.gov By measuring the through-space interactions between protons, nOe data can reveal the spatial proximity of different parts of the molecule, which is essential for defining its three-dimensional shape.

Table 1: Illustrative ¹H NMR Chemical Shifts for Key Protons in Cephalomannine

ProtonChemical Shift (ppm)
H25.68
H33.82
H54.98
H74.45
H106.25
H136.22
H2'5.55
H3'4.80

Note: Data is illustrative and based on published assignments for cephalomannine.

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive insight into the solid-state conformation of molecules and the intricate details of their intermolecular interactions. wikipedia.orgnih.gov This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map of the molecule. wikipedia.orgnih.gov

While a crystal structure for Desmethyl Ethyldihydrocephalomannine is not publicly available, the high-resolution crystal structure of baccatin (B15129273) III, the core taxane ring system, in complex with tubulin has been solved at 1.9 Å resolution. nih.gov This, along with structures of other taxanes bound to tubulin, reveals the precise orientation of the taxane core within its biological target. nih.gov These studies are critical for understanding the structure-activity relationships of this class of compounds and provide a foundational model for the conformation of the taxane skeleton in related derivatives.

Advanced Mass Spectrometry for Structural Features

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are vital for the characterization and quantification of taxane derivatives. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions, providing accurate molecular weight determination. nih.govcapes.gov.br

By increasing the in-source voltage or using collision-induced dissociation in a tandem mass spectrometer, structurally informative fragmentation patterns can be obtained. nih.govcapes.gov.br These fragments correspond to specific parts of the molecule, such as the C-13 side chain and the taxane ring, allowing for the confirmation of the core structure and the identification of modifications at different positions. nih.govcapes.gov.br For example, a tandem mass spectrometric method using desorption chemical ionization has been developed for the quantification of taxol, cephalomannine, and baccatin III in plant extracts. nih.gov Furthermore, a strategy for the identification of isocephalomannine in the presence of its isomers using electrospray tandem mass spectrometry has been reported, highlighting the technique's ability to differentiate between closely related structures. researchgate.net

Conformational Analysis and Dynamics of Desmethyl Ethyldihydrocephalomannine and Related Structures

The biological activity of taxane derivatives is not only dependent on their static structure but also on their conformational flexibility and dynamics. The molecule's ability to adopt specific conformations to bind to its target, β-tubulin, is a key aspect of its mechanism of action.

Nuclear Overhauser Effect (nOe) data from NMR spectroscopy provides experimental restraints that can be used to build and validate conformational models of taxane derivatives in solution. nih.gov These studies can reveal the preferred orientation of the various substituents on the taxane core, which is crucial for understanding how the molecule presents itself for binding.

Molecular dynamics (MD) simulations offer a computational approach to study the conformational landscape and dynamics of molecules over time. chrishoffmann.devmdpi.com While specific MD studies on Desmethyl Ethyldihydrocephalomannine are not available, simulations of the closely related taxane, paclitaxel (B517696), provide valuable insights into the dynamics of the taxane core. These simulations show how the binding of a taxane to β-tubulin can influence the conformation of the protein, particularly the M-loop, leading to the stabilization of the microtubule. nih.govacs.org The simulations also reveal conformational rearrangements in the taxane binding pocket upon ligand binding. nih.govacs.org

Theoretical and Computational Chemistry Studies Applied to Taxane Derivatives

Theoretical and computational chemistry methods are powerful tools for investigating the structure, properties, and interactions of taxane derivatives at an atomic level. These approaches complement experimental data and provide predictive insights that can guide the design of new and more effective compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comnih.govnih.govmdpi.comajchem-a.com This method is instrumental in understanding the molecular basis of the interaction between taxane derivatives and their biological targets.

Molecular docking studies have been performed for cephalomannine with several core protein targets. mdpi.com These studies provide a theoretical basis for the mechanism of action by predicting the binding modes and affinities. mdpi.com For example, the binding energies of cephalomannine to targets such as BCL2L1, MAPK14, and SYK have been calculated, indicating a strong binding affinity. mdpi.com

Table 2: Calculated Binding Energies of Cephalomannine with Select Protein Targets

Protein TargetBinding Energy (kcal/mol)
BCL2L1-7.9
MAPK14-9.0
SYK-8.7
TNF-7.4
ADAM17-8.2

Source: Data from molecular docking studies of cephalomannine. mdpi.com

These computational models are invaluable for predicting how modifications to the cephalomannine structure, such as those in Desmethyl Ethyldihydrocephalomannine, might affect binding to its targets.

Molecular Dynamics Simulations for Conformational Ensembles and Binding Events

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions. These simulations could provide valuable insights into the conformational landscape of Desmethyl Ethyldihydrocephalomannine and its potential binding modes with biological targets. An analysis of conformational ensembles would reveal the various three-dimensional structures the molecule can adopt in solution, which is crucial for its biological activity. Furthermore, simulations of binding events could elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex between Desmethyl Ethyldihydrocephalomannine and a target protein, like tubulin.

However, a thorough review of existing literature indicates that no molecular dynamics simulations have been published specifically for Desmethyl Ethyldihydrocephalomannine. While studies on related taxanes like paclitaxel and cephalomannine have utilized such methods, this information is not directly transferable due to the unique structural modifications of Desmethyl Ethyldihydrocephalomannine.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of Desmethyl Ethyldihydrocephalomannine (Note: This table is for illustrative purposes only, as no actual data is available.)

Simulation Parameter Hypothetical Value Description
Simulation Time 200 ns The total length of the simulation.
Predominant Conformer Bent The most frequently observed overall shape of the molecule.
Key Intermolecular Hydrogen Bonds C13-hydroxyl, C2'-hydroxyl Potential hydrogen bond donors in interactions with a receptor.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These calculations can determine various electronic properties of Desmethyl Ethyldihydrocephalomannine, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. Predictions of reactivity can identify the most likely sites for nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for chemical modification.

Despite the utility of these methods, there are no published studies that report on the quantum chemical calculations for Desmethyl Ethyldihydrocephalomannine. Such research would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new derivatives with improved properties.

Table 2: Hypothetical Electronic Properties of Desmethyl Ethyldihydrocephalomannine from Quantum Chemical Calculations (Note: This table is for illustrative purposes only, as no actual data is available.)

Electronic Property Hypothetical Value Significance
HOMO Energy -6.2 eV Relates to the ability to donate electrons.
LUMO Energy -1.8 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 4.4 eV An indicator of chemical stability.

Biological Activity and Mechanistic Insights of Taxane Derivatives Non Clinical Focus

Interactions with Microtubule Dynamics and Polymerization

Taxanes, as a class of compounds, are renowned for their profound effects on the dynamic instability of microtubules. These cytoskeletal polymers, crucial for cell division, structure, and intracellular transport, are in a constant state of flux between polymerization (assembly) and depolymerization (disassembly). Desmethyl Ethyldihydrocephalomannine, in line with other taxanes, is understood to interfere with this process, not by preventing assembly, but by promoting it and, more critically, by stabilizing the resulting polymer against disassembly. This stabilization disrupts the delicate balance required for normal cellular function, particularly during mitosis.

The primary molecular target of taxanes, including Desmethyl Ethyldihydrocephalomannine, is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. The binding site is located on the interior (luminal) surface of the microtubule. The affinity of taxanes for this site is a critical determinant of their biological activity. While specific binding affinity data for Desmethyl Ethyldihydrocephalomannine is not extensively documented in publicly accessible literature, studies on analogous compounds provide a framework for understanding its potential interactions. The binding of taxanes to tubulin is a complex process, with evidence suggesting that these molecules may also interact with an intermediate binding site within nanopores on the microtubule surface before reaching the luminal binding pocket. nih.gov

The affinity is influenced by the specific chemical structure of the taxane (B156437). For instance, the presence and nature of the C13 side chain are known to be crucial for high-affinity binding. Taxanes bind preferentially to assembled microtubules rather than to free tubulin dimers, suggesting a conformational selection mechanism where the taxane molecule recognizes and stabilizes the "straight" conformation of tubulin found within the microtubule lattice. nih.govnih.gov

Table 1: Representative Binding Affinities of Taxane Analogues to Microtubules (Note: Data for Desmethyl Ethyldihydrocephalomannine is not specifically available and is inferred from related compounds.)

CompoundEstimated Binding Affinity (Kb) to MicrotubulesKey Structural Features
Paclitaxel (B517696)High (in the nM range)C13 side chain with N-benzoylphenylisoserine
Docetaxel (B913)High (in the nM range)C13 side chain with N-tert-butoxycarbonyl
Baccatin (B15129273) IIILow (in the µM range)Lacks the C13 side chain
Desmethyl EthyldihydrocephalomanninePredicted to be HighModified C13 side chain

The stabilization of microtubules by taxanes is a consequence of the binding event. By binding to β-tubulin within the microtubule, taxanes lock the tubulin subunits into a conformation that is unfavorable for depolymerization. This stabilization effect is achieved through a network of interactions between the taxane molecule and the amino acid residues of the binding pocket.

Recent structural studies have shed light on the allosteric effects of taxane binding. The binding of a taxane to its site on β-tubulin can induce conformational changes that propagate through the microtubule lattice, strengthening the lateral contacts between protofilaments. nih.gov This enhanced lateral interaction is a key component of the stabilization mechanism. Furthermore, taxane binding has been shown to counteract the conformational changes in tubulin that are normally associated with GTP hydrolysis, a process that typically destabilizes the microtubule and triggers depolymerization. The effectiveness of taxanes is closely related to their chemical structure and their specific interactions with microtubular protein. nih.gov

The interaction between a taxane molecule and the tubulin binding pocket is a highly specific, three-dimensional interplay. Several key structural features of the taxane scaffold have been identified as being critical for this interaction. The taxane core, particularly the baccatin III structure, provides the foundational framework for binding. The C2-benzoyl group and the oxetane (B1205548) ring are considered essential for activity.

The C13 side chain plays a pivotal role in defining the potency and specific interactions of the taxane. It extends into a hydrophobic pocket of β-tubulin and forms crucial hydrogen bonds. While the core of the taxane is responsible for the longitudinal expansion of the microtubule lattice upon binding, the C13 side chain is thought to be more directly involved in the stabilization effect. nih.govacs.org The conformation of the taxane molecule, influenced by its various substituents, is also a critical factor. Molecular modeling and NMR spectroscopy have been employed to understand the active conformation of taxanes when bound to tubulin. acs.org

Structure-Activity Relationship (SAR) Studies of Desmethyl Ethyldihydrocephalomannine and its Analogues

SAR studies on a wide range of taxane analogues have revealed several key principles that can be applied to understand the potential activity of Desmethyl Ethyldihydrocephalomannine.

The C10 Position: The "desmethyl" aspect of the compound's name likely refers to a modification at a position where a methyl group is typically found. While the exact position is not specified in the name alone, modifications at positions like C10 are known to influence activity. For example, replacing the acetyl group at C10 with other substituents can modulate potency.

The C13 Side Chain: The "ethyldihydro" modification points to an alteration in the side chain at the C13 position, which is a well-established critical determinant of activity. The nature of the substituent at the C3' position of the side chain is particularly important. The reduction of a double bond ("dihydro") and the presence of an ethyl group would alter the stereochemistry and hydrophobicity of this side chain, thereby impacting its fit within the tubulin binding pocket.

The Taxane Core: Modifications to the core baccatin structure can also have significant effects. Changes at C2, C4, C7, and C9 have been shown to affect bioactivity.

Table 2: Inferred Structure-Activity Relationships for Desmethyl Ethyldihydrocephalomannine

Structural Modification in Desmethyl EthyldihydrocephalomannineInferred Impact on Biological Activity
DesmethylationAltered steric and electronic properties, potentially affecting binding affinity and conformation.
Dihydrogenation of Side ChainIncreased flexibility and altered geometry of the C13 side chain, which could either enhance or reduce binding.
Ethylation of Side ChainModified hydrophobicity and steric bulk of the side chain, influencing its interaction with the hydrophobic binding pocket on β-tubulin.

A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target. For the taxane class of compounds, several key pharmacophoric elements have been identified through extensive SAR studies. nih.gov

The essential components of the taxane pharmacophore include:

The baccatin core, which serves as a rigid scaffold.

The C2-benzoyl group, which is crucial for binding.

The oxetane ring, which is a key hydrogen bond acceptor.

The specific arrangement and orientation of these groups are paramount. The "ethyldihydro" and "desmethyl" features of Desmethyl Ethyldihydrocephalomannine represent modifications to these pharmacophoric elements, and their precise impact would depend on their location and stereochemistry. These changes could potentially lead to a nuanced biological activity profile compared to more well-known taxanes like paclitaxel and docetaxel.

Modulation of Cellular Pathways Beyond Microtubule Stabilization

While the principal mechanism of taxanes is the stabilization of microtubules, research has explored secondary or alternative mechanisms of action for this class of compounds. These investigations aim to uncover a more comprehensive understanding of their cellular effects.

Investigations into DNA Polymerase Inhibition by Taxane Derivatives

The inhibition of DNA polymerases, enzymes critical for DNA replication and repair, represents a significant strategy in cancer therapy. nih.govpatsnap.compatsnap.com Various compounds have been developed to target these enzymes, thereby disrupting the proliferation of rapidly dividing cancer cells. mdpi.comscbt.com However, specific studies detailing the direct inhibitory effects of Desmethyl Ethyldihydrocephalomannine on DNA polymerase activity are not presently available in the scientific literature. The exploration of taxane derivatives in this context remains an area with potential for future research.

Effects on Cell Cycle Progression in Model Systems

The cell cycle is a tightly regulated process that governs cell growth and division. nih.gov Many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from completing the division process. nih.gov The impact of taxanes on the cell cycle is typically linked to their primary effect on microtubules, which leads to arrest in the G2/M phase. While this is a well-established mechanism for the broader taxane family, specific data on how Desmethyl Ethyldihydrocephalomannine independently modulates cell cycle progression in model systems has not been specifically reported.

Biosynthetic Pathway Investigations of Taxane Diterpenoids

Elucidation of Enzymatic Steps in Taxane (B156437) Biosynthesis

The biosynthesis of the core taxane skeleton and its subsequent modifications are complex processes. The initial cyclization of geranylgeranyl diphosphate (B83284) to taxa-4(5),11(12)-diene is a committed step catalyzed by taxadiene synthase. nih.gov Following this, a series of oxidation and acylation reactions occur to produce the vast array of taxoids. numberanalytics.com While the enzymes responsible for the biosynthesis of major taxanes like Paclitaxel (B517696) have been a primary focus of research, the specific enzymatic steps leading to minor derivatives such as Desmethyl Ethyldihydrocephalomannine are not detailed in the available literature. The formation of cephalomannine (B1668392) itself involves the attachment of a tigloyl side chain, a process that runs parallel to the benzoyl side chain attachment in Paclitaxel biosynthesis. nih.gov It is plausible that Desmethyl Ethyldihydrocephalomannine arises from a variation in this side chain attachment or subsequent modifications by less specific enzymes.

Role of Cytochrome P450 Monooxygenases in Taxane Functionalization

Cytochrome P450 monooxygenases (P450s) play a crucial role in the functionalization of the taxane core, catalyzing numerous hydroxylation reactions at various positions on the molecule. nih.gov These enzymes are largely responsible for the structural diversity observed among taxanes. The regioselectivity and substrate specificity of these P450s determine which taxane derivatives are produced. While several key P450s involved in the main taxane biosynthetic pathway have been identified and characterized, the specific P450s that might be involved in the desmethylation or side-chain modifications leading to Desmethyl Ethyldihydrocephalomannine have not been reported. The inherent flexibility of some P450 enzymes allows them to act on a range of taxane intermediates, which could potentially lead to the formation of minor taxoids. nih.gov

Genetic Engineering and Biotechnological Approaches for Enhanced Taxane Production

Significant efforts in metabolic engineering and biotechnology have focused on increasing the production of Paclitaxel and other commercially important taxanes. nih.gov These strategies often involve the overexpression of key rate-limiting enzymes in the biosynthetic pathway or the introduction of genes into host organisms to produce taxane precursors. nih.gov However, due to the lack of information on the specific biosynthetic pathway and the enzymes involved in the formation of Desmethyl Ethyldihydrocephalomannine, there are no reported genetic engineering or biotechnological approaches specifically targeting the enhanced production of this compound. Research in this area is primarily driven by the therapeutic potential and market demand for specific taxanes, and to date, Desmethyl Ethyldihydrocephalomannine has not been a focus of such endeavors.

Advanced Analytical Methodologies for Taxane Analysis in Research

Chromatographic Separations for Complex Taxane (B156437) Mixtures

The separation of individual taxanes from the complex mixtures extracted from natural sources or produced through semi-synthesis is a critical first step in their analysis and purification. High-performance liquid chromatography (HPLC) and its preparative-scale counterpart are the cornerstones of this process.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analytical separation of taxanes. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is essential for resolving the wide range of taxanes with varying polarities present in a crude extract. A typical mobile phase system consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

A key challenge in the HPLC analysis of taxanes is achieving adequate resolution between structurally similar analogues. Optimization of chromatographic conditions, including the column chemistry, mobile phase composition, gradient profile, and temperature, is crucial for separating compounds like Desmethyl Ethyldihydrocephalomannine from other closely related taxanes. For instance, different HPLC conditions can be employed to better separate either more lipophilic or less lipophilic taxanes within the same extract. usask.ca

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For the isolation of specific taxanes in larger quantities for further research, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to purify milligrams to grams of a target compound. capes.gov.br The goal of preparative HPLC is not just separation, but also the recovery of the purified compound with high purity. synzeal.com Fractions are collected as they elute from the column, and those containing the desired taxane, such as Desmethyl Ethyldihydrocephalomannine, are pooled and concentrated.

Simulated Moving Bed (SMB) Chromatography:

Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous purification technique that has gained interest for the large-scale separation of valuable compounds, including taxanes. nih.govnih.gov SMB simulates a counter-current movement between the stationary and mobile phases, which allows for a continuous separation process. This technique is particularly advantageous for separating binary or pseudo-binary mixtures and can significantly reduce solvent consumption and increase productivity compared to traditional batch preparative HPLC. nih.gov While the direct application of SMB for the specific isolation of Desmethyl Ethyldihydrocephalomannine is not widely documented, its successful use in purifying paclitaxel (B517696) from complex taxane mixtures demonstrates its potential for separating other taxane analogues. nih.gov

Table 1: Comparison of Chromatographic Techniques for Taxane Analysis

Feature High-Performance Liquid Chromatography (HPLC) Preparative HPLC Simulated Moving Bed (SMB)
Primary Goal Analytical separation and quantification Purification and isolation of larger quantities Continuous, large-scale purification
Scale Analytical (micrograms to nanograms) Preparative (milligrams to grams) Industrial (kilograms)
Operation Batchwise Batchwise Continuous
Column Size Small internal diameter (e.g., 1-4.6 mm) Large internal diameter Multiple columns in a circuit
Solvent Consumption Relatively low per analysis High Reduced compared to batch preparative HPLC
Productivity High throughput for analysis Lower throughput for purification High productivity
Typical Application Quantifying taxane content in extracts Isolating specific taxanes for research Industrial purification of high-value taxanes

Hyphenated Techniques (e.g., LC-MS/MS) for Advanced Characterization and Quantification

To overcome the limitations of traditional detectors and to gain deeper structural insights, liquid chromatography is often coupled with mass spectrometry (MS), a combination known as a hyphenated technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the analysis of complex mixtures like taxane extracts, as it can reveal co-eluting components that would be missed by UV detection alone. usask.ca The mass spectrometer provides the molecular weight of the eluting compounds, which is a critical piece of information for their identification.

For unambiguous structural characterization, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (the precursor ion) corresponding to the molecular weight of a taxane is selected and fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" or mass spectrum that is characteristic of the compound's structure. usask.ca By analyzing these fragmentation patterns, researchers can deduce the structure of unknown taxanes by comparing them to the fragmentation of known compounds like paclitaxel. The fragmentation often occurs at the ester bond between the diterpene core and the sidechain, providing diagnostic ions.

Table 2: Representative LC-MS/MS Parameters for Taxane Analysis

Parameter Typical Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive or Negative Ion Mode
Scan Mode Full Scan, Product Ion Scan, Multiple Reaction Monitoring (MRM)
Collision Gas Argon or Nitrogen
Collision Energy Optimized for each compound to achieve characteristic fragmentation
Precursor Ion (m/z) [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ for the specific taxane
Product Ions (m/z) Characteristic fragments related to the taxane core and side chains

Quantitative Analysis Approaches in Research Contexts

Accurate quantification of specific taxanes within a complex matrix is essential for various research applications, from biosynthetic pathway studies to the evaluation of extraction efficiency.

Method Validation:

For reliable quantitative results, the analytical method must be thoroughly validated. This process typically involves assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration.

Quantitative LC-MS/MS using Multiple Reaction Monitoring (MRM):

For highly selective and sensitive quantification, especially at low concentrations, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. In MRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the target analyte. This high specificity minimizes interference from the matrix and other closely related compounds, leading to more accurate and precise quantification. A stable isotope-labeled internal standard is often used to correct for any variations in sample preparation and instrument response, further enhancing the reliability of the quantitative data.

Future Directions and Research Gaps in Desmethyl Ethyldihydrocephalomannine Studies

Development of Novel Synthetic Strategies for Accessing Complex Taxane (B156437) Derivatives

The synthesis of complex taxanes like Desmethyl Ethyldihydrocephalomannine presents a formidable challenge due to their densely functionalized and stereochemically rich structures. nih.govproquest.com Future research will necessitate a move beyond current synthetic paradigms to develop more efficient and versatile routes to these molecules and their analogues.

A key area of development will be the advancement of convergent synthetic strategies . These approaches, which involve the synthesis of key fragments of the molecule that are later joined together, offer greater flexibility and efficiency compared to linear syntheses. proquest.com For a molecule like Desmethyl Ethyldihydrocephalomannine, a convergent approach could involve the independent synthesis of the baccatin (B15129273) III core and the modified side chain, followed by their strategic coupling.

Furthermore, the development of scalable and enantioselective total synthesis methods is crucial for producing sufficient quantities of Desmethyl Ethyldihydrocephalomannine for extensive biological evaluation. nih.govnih.gov Recent breakthroughs in catalysis and reaction methodology, such as the use of novel chiral ligands and asymmetric C-H functionalization, will be instrumental in achieving this goal. A two-phase synthesis approach, which separates the initial construction of the core carbon skeleton from subsequent oxidative functionalization, could also be a promising strategy for accessing a diverse range of taxane analogues. acs.org

The exploration of semi-synthetic approaches will also continue to be a vital avenue of research. nih.govmdpi.com Utilizing readily available natural precursors, such as 10-deacetylbaccatin III, and developing novel chemical transformations to introduce the specific functionalities of Desmethyl Ethyldihydrocephalomannine could provide a more sustainable and economically viable route to this compound. mdpi.com

Synthetic StrategyKey AdvantagesRelevance to Desmethyl Ethyldihydrocephalomannine
Convergent Synthesis Increased efficiency, flexibility for analogue synthesis.Allows for modular construction of the complex core and side chain.
Scalable Total Synthesis Enables production of sufficient material for in-depth study.Crucial for preclinical and potential clinical development.
Semi-Synthesis Utilizes renewable natural resources, potentially more cost-effective.A practical approach to producing Desmethyl Ethyldihydrocephalomannine and its derivatives.

Comprehensive Structural and Mechanistic Investigations of Less Explored Taxane Derivatives

A thorough understanding of the three-dimensional structure and mechanism of action of Desmethyl Ethyldihydrocephalomannine is fundamental to unlocking its therapeutic potential. Future investigations will need to employ a suite of advanced analytical techniques to elucidate its precise molecular architecture and how it interacts with its biological targets.

High-resolution mass spectrometry (MS) , including tandem MS (MS/MS) and high-resolution accurate mass spectrometry (HRAMS), will be indispensable for confirming the molecular weight and elemental composition of Desmethyl Ethyldihydrocephalomannine. researchgate.netdoi.org Fragmentation analysis can provide valuable insights into the connectivity of the molecule, helping to piece together its complex structure. researchgate.netdoi.org

Nuclear Magnetic Resonance (NMR) spectroscopy , including advanced 2D techniques such as COSY, HSQC, and HMBC, will be essential for unambiguously determining the stereochemistry and conformational preferences of Desmethyl Ethyldihydrocephalomannine. These detailed structural insights are critical for understanding its interaction with biological macromolecules.

Once the structure is confirmed, elucidating the mechanism of action will be the next crucial step. While it is likely that Desmethyl Ethyldihydrocephalomannine, like other taxanes, interacts with microtubules, the specific nature of this interaction may differ. nih.govclevelandclinic.org Investigating its effects on microtubule dynamics, including polymerization and depolymerization, will be a primary focus. aacrjournals.orgnih.gov Furthermore, exploring whether it can overcome known mechanisms of taxane resistance, such as those mediated by P-glycoprotein, will be a key area of research. nih.govnih.gov

Analytical TechniqueInformation GainedImportance for Desmethyl Ethyldihydrocephalomannine
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Confirms identity and provides initial structural clues.
NMR Spectroscopy Detailed 3D structure, stereochemistry, conformation.Essential for understanding structure-activity relationships.
Microtubule Dynamics Assays Effects on microtubule polymerization and stability.Elucidates the primary mechanism of action.

Advancements in Computational Approaches for Predicting Taxane Interactions and Properties

In recent years, computational chemistry has emerged as a powerful tool in drug discovery and development. For a complex molecule like Desmethyl Ethyldihydrocephalomannine, in silico approaches can provide valuable predictions about its properties and interactions, thereby guiding and accelerating experimental research.

Molecular docking studies will be instrumental in predicting the binding mode of Desmethyl Ethyldihydrocephalomannine to its putative targets, such as β-tubulin. niscpr.res.inmdpi.comnih.gov By simulating the interaction between the small molecule and the protein's binding site, researchers can gain insights into the key intermolecular forces that govern binding affinity and specificity. niscpr.res.in

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the interaction over time. nih.gov This information can be crucial for understanding the nuances of how Desmethyl Ethyldihydrocephalomannine affects microtubule stability.

Quantitative Structure-Activity Relationship (QSAR) models will be invaluable for guiding the synthesis of novel analogues of Desmethyl Ethyldihydrocephalomannine with improved properties. nih.gov By correlating the structural features of a series of related compounds with their biological activity, QSAR models can help to identify the key molecular descriptors that contribute to potency and selectivity. nih.gov This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Computational MethodPredicted InformationApplication in Desmethyl Ethyldihydrocephalomannine Research
Molecular Docking Binding pose and affinity to biological targets.Guides understanding of the primary molecular interaction.
Molecular Dynamics Stability and dynamics of the ligand-protein complex.Provides a more realistic model of the biological interaction.
QSAR Prediction of biological activity based on chemical structure.Accelerates the design of more potent and selective analogues.

Exploration of Additional Molecular and Cellular Target Mechanisms for Taxane Derivatives

While the primary mechanism of action of clinically used taxanes is the stabilization of microtubules, there is growing evidence that these molecules may have other cellular effects. nih.govnih.gov A comprehensive investigation into the full spectrum of molecular and cellular targets of Desmethyl Ethyldihydrocephalomannine could reveal novel therapeutic opportunities.

Research into non-microtubule targets of taxanes is an emerging field. For instance, some taxanes have been shown to interact with proteins involved in apoptosis, such as Bcl-2, thereby directly influencing programmed cell death pathways. niscpr.res.in Investigating whether Desmethyl Ethyldihydrocephalomannine exhibits similar off-target effects could lead to the discovery of new mechanisms of action and potential combination therapies.

Furthermore, understanding the mechanisms of resistance to taxane derivatives is a critical area of research. nih.govnih.govresearchgate.net This includes investigating alterations in tubulin isotypes, the overexpression of drug efflux pumps, and the activation of pro-survival signaling pathways. researchgate.net Studying how cancer cells might develop resistance to Desmethyl Ethyldihydrocephalomannine will be crucial for anticipating and overcoming clinical challenges. The development of novel taxane derivatives that can circumvent these resistance mechanisms is a major goal in the field. nih.gov

The exploration of synergistic combinations with other therapeutic agents is another promising avenue. By understanding the full range of cellular pathways affected by Desmethyl Ethyldihydrocephalomannine, researchers can identify rational combination strategies that may lead to enhanced efficacy and a reduction in the development of resistance.

Q & A

Q. What ethical and analytical safeguards are critical for studies involving this compound in human plasma?

  • Methodological Answer : Implement GDPR-compliant data anonymization protocols (E2.4–E2.6) . Train personnel in data protection and predefine outlier exclusion criteria (e.g., >3 SD from mean) to minimize bias .

Data Presentation Guidelines

  • Tables/Figures : Include raw data in appendices, with processed data (e.g., calibration curves, fragmentation spectra) in the main text. Use color-coded XIC traces (Fig. 8) to highlight analyte-specific fragments .
  • Terminology : Avoid undefined jargon; explain terms like "UVPD irradiation profile" in context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.